molecular formula C10H12N2O2S3 B2705779 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 863511-57-3

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2705779
CAS No.: 863511-57-3
M. Wt: 288.4
InChI Key: XPTGLYWJUDMKHZ-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiazole ring and a thiophene ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the thiophene ring is a sulfur-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene-2-sulfonamide moiety. One common method involves the reaction of 2-methyl-1,3-thiazole with an appropriate ethylating agent to introduce the ethyl group at the 2-position. This intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in both the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonamide group or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives and modified sulfonamide groups.

    Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide is unique due to the combination of the thiazole and thiophene rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S3/c1-8-12-9(7-16-8)4-5-11-17(13,14)10-3-2-6-15-10/h2-3,6-7,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTGLYWJUDMKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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